Cas no 132567-21-6 (h-thr-ile-met-glu-phe-leu-ala-phe-leu-his-leu-lys-glu-ala-gly-ala-leu-nh2)

h-thr-ile-met-glu-phe-leu-ala-phe-leu-his-leu-lys-glu-ala-gly-ala-leu-nh2 Chemical and Physical Properties
Names and Identifiers
-
- h-thr-ile-met-glu-phe-leu-ala-phe-leu-his-leu-lys-glu-ala-gly-ala-leu-nh2
- GALANIN MESSAGE ASSOCIATED PEPTIDE (25-41) AMIDE
- Galanin Message Associated Peptide, GMAP (25-41), amide,TIMEFLAFLHLKEAGAL-NH2
- GMAP (25-41) amide, Preprogalanin (89-105) amide
- GALANIN MESSAGE ASSOCIATED PEPTIDE*FRAGM ENT 25-41 A
- Galanin Message Associated Peptide,GMAP (25-41),amide
- GMAP (25-41) AMIDE
- PREPROGALANIN (108-123),AMIDE
- PREPROGALANIN (89-105) AMIDE
- PREPROGALANIN-NH2 (89-105)
- THR-ILE-MET-GLU-PHE-LEU-ALA-PHE-LEU-HIS-LEU-LYS-GLU-ALA-GLY-ALA-LEU-NH2
- TIMEFLAFLHLKEAGAL-NH2
- PREPROGALANIN (108-123), AMIDE
- Galanin Message Associated Peptide, GMAP (25-41), amide
-
- Inchi: InChI=1S/C90H143N21O22S/c1-16-51(10)74(111-89(132)73(92)55(14)112)90(133)103-62(34-36-134-15)82(125)102-61(31-33-72(116)117)81(124)109-68(42-57-27-21-18-22-28-57)87(130)106-64(38-48(4)5)83(126)99-54(13)78(121)105-67(41-56-25-19-17-20-26-56)86(129)107-66(40-50(8)9)85(128)110-69(43-58-44-94-46-96-58)88(131)108-65(39-49(6)7)84(127)100-59(29-23-24-35-91)80(123)101-60(30-32-71(114)115)79(122)98-52(11)76(119)95-45-70(113)97-53(12)77(120)104-63(75(93)118)37-47(2)3/h17-22,25-28,44,46-55,59-69,73-74,112H,16,23-24,29-43,45,91-92H2,1-15H3,(H2,93,118)(H,94,96)(H,95,119)(H,97,113)(H,98,122)(H,99,126)(H,100,127)(H,101,123)(H,102,125)(H,103,133)(H,104,120)(H,105,121)(H,106,130)(H,107,129)(H,108,131)(H,109,124)(H,110,128)(H,111,132)(H,114,115)(H,116,117)/t51-,52-,53-,54-,55+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,73-,74-/m0/s1
- InChI Key: FXLSLDJZRBYGMB-AYHHIFATSA-N
- SMILES: CC[C@@H]([C@H](NC([C@@H](N)[C@H](O)C)=O)C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(NCC(N[C@H](C(N[C@H](C(N)=O)CC(C)C)=O)C)=O)=O)C)=O)CCC(O)=O)=O)CCCCN)=O)CC(C)C)=O)CC1=CN=CN1)=O)CC(C)C)=O)CC2=CC=CC=C2)=O)C)=O)CC(C)C)=O)CC3=CC=CC=C3)=O)CCC(O)=O)=O)CCSC)=O)C
Computed Properties
- Exact Mass: 1902.04000
- Monoisotopic Mass: 1902.044
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 23
- Hydrogen Bond Acceptor Count: 43
- Heavy Atom Count: 134
- Rotatable Bond Count: 79
- Complexity: 3850
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 18
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 710A^2
Experimental Properties
- PSA: 709.54000
- LogP: 6.27640
h-thr-ile-met-glu-phe-leu-ala-phe-leu-his-leu-lys-glu-ala-gly-ala-leu-nh2 Security Information
- Storage Condition:-15°C
h-thr-ile-met-glu-phe-leu-ala-phe-leu-his-leu-lys-glu-ala-gly-ala-leu-nh2 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AE33866-5mg |
H-THR-ILE-MET-GLU-PHE-LEU-ALA-PHE-LEU-HIS-LEU-LYS-GLU-ALA-GLY-ALA-LEU-NH2 |
132567-21-6 | > 95% | 5mg |
$618.00 | 2024-04-20 | |
A2B Chem LLC | AE33866-10mg |
H-THR-ILE-MET-GLU-PHE-LEU-ALA-PHE-LEU-HIS-LEU-LYS-GLU-ALA-GLY-ALA-LEU-NH2 |
132567-21-6 | > 95% | 10mg |
$828.00 | 2024-04-20 | |
A2B Chem LLC | AE33866-1mg |
H-THR-ILE-MET-GLU-PHE-LEU-ALA-PHE-LEU-HIS-LEU-LYS-GLU-ALA-GLY-ALA-LEU-NH2 |
132567-21-6 | > 95% | 1mg |
$368.00 | 2024-04-20 |
h-thr-ile-met-glu-phe-leu-ala-phe-leu-his-leu-lys-glu-ala-gly-ala-leu-nh2 Related Literature
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
-
Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
-
3. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
Additional information on h-thr-ile-met-glu-phe-leu-ala-phe-leu-his-leu-lys-glu-ala-gly-ala-leu-nh2
Comprehensive Analysis of H-Thr-Ile-Met-Glu-Phe-Leu-Ala-Phe-Leu-His-Leu-Lys-Glu-Ala-Gly-Ala-Leu-NH2 (CAS No. 132567-21-6)
The peptide H-Thr-Ile-Met-Glu-Phe-Leu-Ala-Phe-Leu-His-Leu-Lys-Glu-Ala-Gly-Ala-Leu-NH2, identified by CAS No. 132567-21-6, is a synthetic compound of significant interest in biomedical research and therapeutic development. With the growing demand for peptide-based therapeutics, this molecule has garnered attention due to its unique sequence and potential applications in drug discovery, biomarker studies, and cell signaling research. Its structure, featuring a combination of hydrophobic and hydrophilic residues, suggests versatility in interacting with biological targets.
In recent years, the scientific community has focused on peptide stability and bioavailability, two critical factors for therapeutic efficacy. The sequence of H-Thr-Ile-Met-Glu-Phe-Leu-Ala-Phe-Leu-His-Leu-Lys-Glu-Ala-Gly-Ala-Leu-NH2 includes methionine (Met) and histidine (His), which may contribute to its redox activity and metal-binding properties. Researchers are also investigating its potential role in immune modulation, a hot topic in autoimmune disease and cancer immunotherapy research.
The CAS No. 132567-21-6 compound is often discussed alongside peptide synthesis optimization and solid-phase peptide synthesis (SPPS) techniques. As the demand for custom peptides rises, optimizing yield and purity for complex sequences like this one remains a challenge. Innovations in HPLC purification and mass spectrometry characterization have improved the reproducibility of such peptides, making them more accessible for preclinical studies.
Another area of interest is the peptide’s potential in neurodegenerative disease research. The presence of glutamic acid (Glu) and lysine (Lys) in its sequence suggests possible interactions with neuronal receptors or enzymes. This aligns with current trends in Alzheimer’s disease and Parkinson’s disease research, where peptide-based interventions are being explored to target protein misfolding and aggregation.
From a commercial perspective, H-Thr-Ile-Met-Glu-Phe-Leu-Ala-Phe-Leu-His-Leu-Lys-Glu-Ala-Gly-Ala-Leu-NH2 is categorized as a research-grade peptide, primarily supplied to academic institutions and pharmaceutical labs. Its CAS No. 132567-21-6 serves as a unique identifier for procurement and regulatory compliance. Suppliers often highlight its high purity (>95%) and lyophilized form, which ensures stability during storage and shipping.
In conclusion, CAS No. 132567-21-6 represents a promising candidate for further investigation in multiple therapeutic areas. Its complex structure and functional diversity make it a valuable tool for advancing peptide science and addressing unmet medical needs. As research progresses, this peptide may emerge as a key player in the next generation of biopharmaceuticals.
132567-21-6 (h-thr-ile-met-glu-phe-leu-ala-phe-leu-his-leu-lys-glu-ala-gly-ala-leu-nh2) Related Products
- 12216-86-3(C.I. Azoic DiazoComponent 121 (8CI,9CI))
- 1999-42-4(DL-Alanyl-DL-leucine)
- 3303-34-2(L-Alanyl-L-leucine)
- 138531-07-4(L-Lysine,L-lysyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-lysyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-lysyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-lysyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-)
- 16364-35-5(Cyclo(-Gly-L-Glu))
- 184179-08-6(Ac-Asp-Glu-Val-Asp-aldehyde (pseudo acid))
- 17665-02-0(L-Leucyl-D-leucine)
- 165753-60-6(3-(p-Tolyl)-1,2,3,4-tetrahydroisoquinoline)
- 1782463-07-3(2-amino-2-(thiolan-3-yl)propan-1-ol)
- 2171258-60-7((3S)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid)




